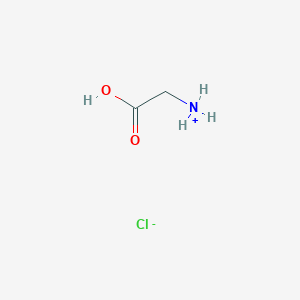
1,3-Dimethylnaphthalene
Vue d'ensemble
Description
1,3-Dimethylnaphthalene is an aromatic hydrocarbon with the molecular formula C₁₂H₁₂. It is a derivative of naphthalene, where two methyl groups are substituted at the 1 and 3 positions of the naphthalene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylnaphthalene can be synthesized through several methods. One common method involves the isomerization of other dimethylnaphthalene isomers in the presence of a solid zeolitic isomerization catalyst. This process typically occurs in the liquid phase at temperatures ranging from 200°C to 400°C .
Industrial Production Methods
In industrial settings, this compound is often produced by the catalytic isomerization of dimethylnaphthalene mixtures derived from refinery or coal-derived streams. The process involves the use of catalysts such as beta zeolite or acidic ultrastable Y-type crystalline zeolite .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxygen in the presence of a catalyst to form naphthalene dicarboxylic acids.
Common Reagents and Conditions
Substitution: Friedel-Crafts acylation reactions typically use acyl chlorides and aluminum chloride as the catalyst.
Major Products Formed
Oxidation: The major products are naphthalene dicarboxylic acids, which are useful in the production of polymers.
Substitution: The major products are monoacyl and diacyl derivatives of this compound.
Applications De Recherche Scientifique
1,3-Dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions.
Catalysis: It serves as a catalyst in certain chemical reactions.
Material Science: It is used in the production of polymers and other advanced materials.
Environmental Studies: It is studied for its biodegradation properties and environmental impact.
Mécanisme D'action
The mechanism of action of 1,3-Dimethylnaphthalene is primarily related to its aromatic ring structure. The reactivity of the molecule arises from the presence of the benzene ring, which consists of six carbon atoms connected by alternating single and double bonds. This structure allows for various chemical reactions, including electrophilic substitution and oxidation .
Comparaison Avec Des Composés Similaires
1,3-Dimethylnaphthalene can be compared with other dimethylnaphthalene isomers, such as:
- 1,2-Dimethylnaphthalene
- 1,4-Dimethylnaphthalene
- 1,5-Dimethylnaphthalene
- 1,6-Dimethylnaphthalene
- 1,7-Dimethylnaphthalene
- 1,8-Dimethylnaphthalene
- 2,3-Dimethylnaphthalene
- 2,6-Dimethylnaphthalene
- 2,7-Dimethylnaphthalene
The uniqueness of this compound lies in the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. For example, the position of the methyl groups affects the compound’s boiling point, melting point, and reactivity in various chemical reactions .
Propriétés
IUPAC Name |
1,3-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJMFSMPSZREIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060360 | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9789 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0084 [mmHg] | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9789 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
575-41-7, 111495-85-3 | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111495853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIMETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RY1AV3CER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dimethylnaphthalene?
A1: this compound has the molecular formula C12H12 and a molecular weight of 156.22 g/mol.
Q2: Are there any distinctive spectroscopic characteristics of this compound?
A: Yes, researchers have utilized high-resolution Fourier-transform microwave spectroscopy to characterize the rotational spectra of this compound. [] This technique provides valuable insights into its molecular structure and properties.
Q3: What is known about the stability of this compound in different environments?
A: this compound has been found to persist in the environment, notably adsorbing to polystyrene debris in marine environments, highlighting its potential as both a source and sink for polycyclic aromatic hydrocarbons (PAHs). []
Q4: Has this compound been utilized in any catalytic applications?
A: While not directly used as a catalyst, this compound serves as a valuable probe molecule in studying reaction mechanisms. Researchers have investigated its hydrocracking in the presence of coal and other additives to understand coal liquefaction processes. [, ] These studies provide insights into hydrogen atom transfer and selectivity in complex reaction environments.
Q5: Have computational methods been applied to study this compound?
A: Yes, density functional theory (DFT) calculations have been employed to understand the reactivity and selectivity of this compound in various reactions. For example, DFT calculations have been used to predict barriers to methyl internal rotation within the molecule. []
Q6: How do structural modifications of this compound affect its reactivity?
A: Studies have shown that the position of methyl groups on the naphthalene ring influences reactivity. For example, this compound exhibits preferential metalation at the 3-position when treated with potassium diisopropylamide, contrasting predictions based solely on LUMO amplitudes. [] This highlights the complex interplay of electronic and steric factors governing reactivity in substituted naphthalenes.
Q7: Is there information available on the toxicity of this compound?
A: Research indicates that this compound exhibits toxicity to cod embryos at specific developmental stages, with effects including developmental abnormalities and reduced survival rates. [] This underscores the importance of understanding the ecological impact of this compound.
Q8: What analytical methods are commonly used to detect and quantify this compound?
A: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for the detection and quantification of this compound in various matrices. [, ] This technique offers high sensitivity and selectivity, allowing researchers to analyze complex mixtures containing this compound. Solid phase microextraction (SPME) is often used in conjunction with GC/MS to enhance sensitivity. [, ]
Q9: What are the environmental concerns associated with this compound?
A: As a polycyclic aromatic hydrocarbon (PAH), this compound raises concerns due to its persistence in the environment and potential toxicity. Studies have documented its presence in marine environments, where it adsorbs to plastic debris and potentially impacts marine life. [] Its bioaccumulation in sheepshead minnows has also been investigated, with findings suggesting that alkylation influences bioconcentration and metabolism. []
Q10: What is known about the degradation of this compound in the environment?
A: Research has explored the degradation of this compound under simulated atmospheric conditions, particularly its reaction with hydroxyl radicals. [] This reaction leads to the formation of various oxidation products, providing insights into its atmospheric fate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


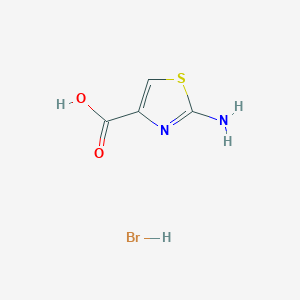

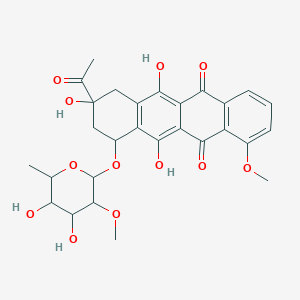
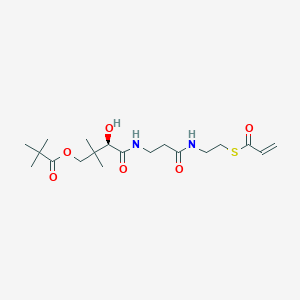
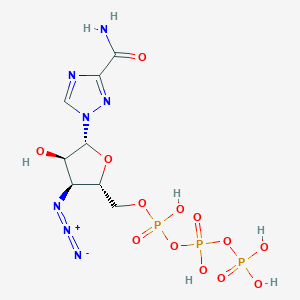
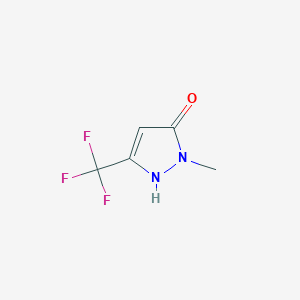
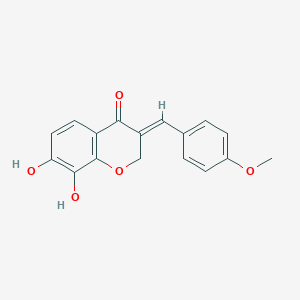
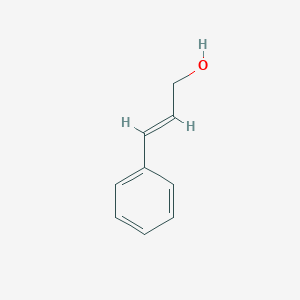



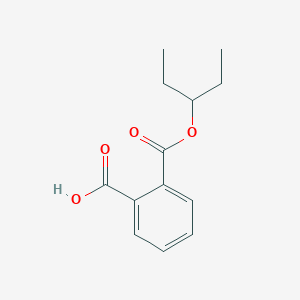
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
